
3,4-Dichlorotoluene
Overview
Description
3,4-Dichlorotoluene (CAS 95-75-0) is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₆Cl₂. It is synthesized via chlorination of p-chlorotoluene using catalysts such as AlCl₃/S₂Cl₂, achieving optimal selectivity (51%) and yield (41.5%) at 100°C with a 20% catalyst load . The compound is a colorless liquid with a density of 1.251 g/mL at 25°C, boiling point of 200.5°C, and refractive index of 1.547 . Its primary applications include serving as a precursor for 3,4-dichlorobenzonitrile (via ammoxidation) and derivatives like 3,4-dichlorobenzaldehyde, which are used in agrochemicals, dyes, and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of toluene. The process parameters, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to achieve the desired product with high purity. The reaction is usually conducted in a continuous flow reactor to optimize the yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. For example, reacting with sodium methoxide (NaOCH₃) can yield 3,4-dimethoxytoluene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,4-Dichlorobenzaldehyde, 3,4-Dichlorobenzoic acid.
Reduction: this compound.
Substitution: 3,4-Dimethoxytoluene.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 161.03 g/mol
- Boiling Point : 200-202 °C
- Melting Point : Approximately -15 °C
- Density : 1.251 g/cm³
- Flash Point : 85 °C (185 °F)
Industrial Applications
3,4-Dichlorotoluene is utilized primarily as a solvent and an intermediate in the synthesis of various chemical compounds.
Solvent Properties
- It serves as a high-boiling solvent , making it suitable for processes that require elevated temperatures without evaporating quickly .
Intermediate in Synthesis
- This compound is pivotal in producing pesticides, lubricants, and dyestuffs. For instance, it is involved in the synthesis of herbicides and insecticides due to its ability to undergo further chemical transformations .
Environmental Applications
This compound has been studied for its role in environmental remediation and as a potential green solvent.
Green Chemistry
- As part of the green chemistry movement, this compound is explored as a more environmentally friendly alternative to traditional solvents. Its use in formulations aims to reduce harmful emissions and improve safety profiles in chemical processes .
Biodegradation Studies
- Research indicates that certain bacterial strains can utilize this compound as a growth supplement, showcasing its potential for biodegradation in contaminated environments . This capability is significant for bioremediation strategies aimed at detoxifying polluted sites.
Industrial Use Case
A study conducted on the use of this compound in pesticide formulation demonstrated its effectiveness as a solvent that enhances the solubility and stability of active ingredients. The formulation showed improved efficacy compared to traditional solvents used in agricultural applications.
Environmental Impact Assessment
Research involving Ralstonia sp. strain PS12 highlighted the biodegradation pathways of this compound in soil environments. The study found that this strain could metabolize the compound effectively, suggesting its application in bioremediation efforts to clean up chlorinated solvent-contaminated sites .
Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Industrial | Solvent for high-temperature processes | High boiling point reduces evaporation |
Chemical Synthesis | Intermediate for pesticides and dyes | Enhances product stability |
Environmental Science | Biodegradation studies | Potential for bioremediation |
Green Chemistry | Alternative solvent | Reduces environmental impact |
Mechanism of Action
3,4-Dichlorotoluene can be compared with other chlorotoluenes such as 2,4-dichlorotoluene, 2,5-dichlorotoluene, and 2,6-dichlorotoluene. While all these compounds share a similar core structure, the position of the chlorine atoms on the benzene ring differentiates them. This positional variation influences their chemical reactivity and applications. For instance, 2,4-dichlorotoluene is commonly used in the synthesis of herbicides, while 2,6-dichlorotoluene is used in the production of dyes and pigments.
Comparison with Similar Compounds
Comparison with Similar Dichlorotoluene Isomers
Dichlorotoluenes share the formula C₇H₆Cl₂ but differ in chlorine substitution patterns, leading to distinct physical, chemical, and industrial properties. Below is a detailed comparison:
Structural and Physical Properties
Notes:
- Dielectric polarization studies reveal that this compound exhibits concentration-dependent dipole alignment, unlike 2,4- and 2,6-isomers .
Key Catalysts :
- AlCl₃/S₂Cl₂ enhances 3,4-isomer selectivity .
- ZSM-5 molecular sieves with SbCl₃ favor 2,4-isomer production .
Regulatory and Economic Aspects
- Purity Standards : Commercial this compound batches typically exceed 95% purity, with <5% 2,4-isomer and <0.5% trichlorotoluenes .
- Regulatory Limits : Listed under restricted substance guidelines (e.g., Appendix 4 of EU regulations) due to environmental persistence .
- Producers : Major manufacturers include Bayer AG, Enichem, and Sigma-Aldrich .
Biological Activity
3,4-Dichlorotoluene (DCT) is an aromatic compound widely studied for its biological activity and environmental impact. As a chlorinated derivative of toluene, it exhibits various metabolic pathways and interactions with biological systems. This article explores the biological activity of this compound, focusing on its metabolic degradation, toxicity, and potential applications in green chemistry.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two chlorine atoms positioned at the 3 and 4 carbon atoms of the toluene ring. Its structure allows for diverse interactions with enzymes and receptors, leading to significant biological activities.
Metabolism and Degradation Pathways
The metabolism of this compound primarily involves its transformation into dichloromethylcatechols, which serve as central intermediates in microbial degradation pathways. Research indicates that bacteria such as Ralstonia sp. strain PS12 can utilize this compound as a growth substrate, metabolizing it through various enzymatic reactions:
- Dioxygenation : The initial step involves dioxygenase enzymes that cleave the aromatic ring.
- Cycloisomerization : Subsequent reactions lead to the formation of muconates through cycloisomerization pathways.
- Hydrolysis : Further degradation results in non-toxic byproducts that can be assimilated by microbial communities.
The metabolic pathway can be summarized as follows:
Step | Enzyme | Product |
---|---|---|
1 | Dioxygenase | Dichloromethylcatechol |
2 | Chloromuconate cycloisomerase | Muconate derivatives |
3 | Dienelactone hydrolase | Non-toxic metabolites |
This pathway highlights the potential for bioremediation applications where this compound can be effectively degraded by microbial action.
Toxicity and Environmental Impact
The toxicity of this compound has been assessed through various studies. Notably, its acute toxicity is quantified using LC50 values (the concentration lethal to 50% of test organisms). Research indicates that DCT exhibits moderate toxicity towards aquatic organisms:
Compound | LC50 (mg/L) |
---|---|
This compound | 4.68 - 5.08 |
These values suggest that while DCT poses risks to aquatic life, its biodegradability offers a pathway for environmental mitigation.
Case Studies on Biological Activity
- Microbial Degradation : A study demonstrated the ability of Ralstonia sp. strain PS12 to degrade this compound efficiently. The strain utilized DCT as a sole carbon source, indicating its potential for bioremediation in contaminated sites .
- Toxicological Assessment : Another investigation focused on the toxic effects of DCT on various aquatic organisms. The results highlighted significant mortality rates at concentrations above 5 mg/L, emphasizing the need for careful monitoring in environments where DCT is present .
Applications in Green Chemistry
The principles of green chemistry advocate for the use of less hazardous substances in chemical processes. Research on this compound has identified it as a potential solvent alternative due to its effective solvation properties while minimizing environmental impact when properly managed .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 3,4-dichlorotoluene while minimizing isomer contamination?
- This compound is typically synthesized via direct chlorination of monochlorotoluene isomers, but separation from mixtures is challenging due to similar physical properties of dichlorotoluene isomers. Distillation or selective crystallization may be employed, though yields depend on the purity of the starting material . Byproducts like 2,3- or 2,5-dichlorotoluene can arise during AlCl₃-catalyzed isomerization, requiring rigorous chromatographic or spectroscopic validation .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or reaction matrices?
- Gas chromatography (GC) with electron capture detection (ECD) is widely used for trace analysis in water samples, achieving detection limits in the µg/L range . For structural confirmation, NMR and FT-IR spectroscopy are recommended, supplemented by computational methods like DFT/B3LYP with a 6-31++G(d,p) basis set to predict vibrational modes and electronic properties .
Q. How can researchers accurately determine the thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Enthalpy of formation can be measured via calorimetric titration in non-polar solvents like CCl₄, where this compound forms molecular complexes with iodine. Data should be cross-validated with computational thermodynamics models .
Advanced Research Questions
Q. What role does this compound play as a solvent in transition metal-catalyzed C–H functionalization reactions?
- In Rh(III)-catalyzed coupling reactions, this compound acts as a non-coordinating solvent, enabling high selectivity (e.g., >90% yield) by stabilizing intermediates without competing for catalytic sites. Comparative studies with toluene suggest its electron-withdrawing substituents reduce side reactions .
Q. How do microbial degradation pathways of this compound differ from those of its isomers, and what enzymes are rate-limiting?
- Bacterial strains like Ralstonia sp. PS12 oxidize this compound to 3,4-dichlorocatechol via xylene oxygenase, but electron-withdrawing Cl substituents reduce reaction rates by ~99% compared to toluene. Benzyl alcohol dehydrogenase exhibits broad substrate tolerance, but meta-cleavage pathways are inhibited by chlorine, necessitating engineered enzymes for complete mineralization .
Q. What computational strategies improve the prediction of this compound’s reactivity in electrophilic substitution reactions?
- Hybrid QM/MM simulations combined with QSPR models can predict regioselectivity in halogenation or sulfonation reactions. For example, DFT studies at the B3LYP/6-31G* level accurately model charge distribution, showing higher electrophilic attack at the para position relative to chlorine substituents .
Q. Why does industrial-scale production of this compound yield isomer mixtures, and how can selectivity be enhanced?
- Chlorination of toluene or monochlorotoluene under kinetic control favors this compound, but thermodynamic equilibration produces 2,4- and 2,5-isomers. Using zeolite catalysts or flow reactors with precise temperature gradients (e.g., 60–80°C) can improve selectivity to >85% by suppressing radical chain mechanisms .
Properties
IUPAC Name |
1,2-dichloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIWKFIFOJVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021814 | |
Record name | 3,4-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-75-0 | |
Record name | 3,4-Dichlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dichloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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